8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
CAS No.: 1823188-42-6
Cat. No.: VC7856987
Molecular Formula: C9H4ClF3N2O2
Molecular Weight: 264.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823188-42-6 |
|---|---|
| Molecular Formula | C9H4ClF3N2O2 |
| Molecular Weight | 264.59 |
| IUPAC Name | 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)3-15-6(8(16)17)2-14-7(5)15/h1-3H,(H,16,17) |
| Standard InChI Key | XAXCHISMSFVBBE-UHFFFAOYSA-N |
| SMILES | C1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=O)O)Cl |
| Canonical SMILES | C1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid () features a bicyclic imidazo[1,2-a]pyridine scaffold with substituents at positions 3, 6, and 8 (Figure 1). The chloro group at position 8 enhances electrophilicity, while the trifluoromethyl group at position 6 improves metabolic stability and lipophilicity . The carboxylic acid at position 3 enables hydrogen bonding and salt formation, critical for target interactions .
Figure 1: Structural Representation
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 264.59 g/mol | |
| Melting Point | 100–103°C | |
| Density | 1.71 g/cm³ | |
| LogP | 2.46 | |
| Solubility | Low in water; soluble in DMF |
The trifluoromethyl group contributes to its hydrophobic character, while the carboxylic acid moiety allows for pH-dependent solubility .
Synthesis and Optimization
Multicomponent Reactions (MCRs)
Copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes yields the imidazo[1,2-a]pyridine core with >80% efficiency . Subsequent chlorination and trifluoromethylation steps introduce the respective substituents .
Stepwise Substitution
Ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under basic conditions (K₂CO₃, DMF) to form intermediates, which are hydrolyzed to the carboxylic acid derivative (87–94% yield) .
Industrial Production
Large-scale synthesis employs batch reactors with optimized conditions (50–120°C, THF/DMF solvents). Purification via crystallization or chromatography achieves ≥97% purity .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Cu-catalyzed TCC | 80–85 | CuI, 2-aminopyridine | |
| Ethyl bromopyruvate route | 87–94 | K₂CO₃, DMF | |
| Decarboxylative coupling | 60–75 | Glyoxalic acid, boronic acid |
Applications in Medicinal Chemistry and Agriculture
Diabetes Therapeutics
As a GLP-1R agonist, the compound enhances glucose-dependent insulin secretion, making it a candidate for type 2 diabetes therapy . Structural analogs with improved bioavailability are under preclinical evaluation .
Agricultural Protectants
Formulations containing 0.1–0.5% w/v of the compound effectively controlled nematode infestations in tomato crops without phytotoxicity . Patents cover its use as a broad-spectrum fungicide .
Comparative Analysis with Structural Analogs
Positional Isomerism
Moving the carboxylic acid from position 3 to 2 (CAS: 353258-35-2) reduces GLP-1R affinity by 40% but increases nematicidal activity by 25% .
Substituent Effects
Replacing trifluoromethyl with methyl groups decreases metabolic stability (t₁/₂: 2.1 vs. 4.3 hours) . Chloro-to-fluoro substitution at position 8 improves solubility but reduces target selectivity .
Table 2: Analog Comparison
| Compound (CAS) | Bioactivity (IC₅₀) | logP |
|---|---|---|
| 1823188-42-6 | GLP-1R: 0.8 µM | 2.46 |
| 353258-35-2 | Nematicidal: 15 ppm | 2.89 |
| 1216024-49-5 (Methanol) | Antifungal: 22 ppm | 1.97 |
Future Research Directions
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